Trans-Cyclopentane-1,2-dicarboxylic acid is a dicarboxylic acid characterized by its cyclopentane ring structure, containing two carboxyl groups located at the 1 and 2 positions. Its chemical formula is with a molecular weight of approximately 158.15 g/mol. This compound appears as a colorless, odorless solid, soluble in water, and has a melting point of around 164 °C . Trans-Cyclopentane-1,2-dicarboxylic acid is notable for its stability and versatility in various chemical applications, particularly in organic synthesis and catalysis.
These reactions make trans-Cyclopentane-1,2-dicarboxylic acid a valuable intermediate in organic synthesis.
Trans-Cyclopentane-1,2-dicarboxylic acid can be synthesized through several methods:
These methods highlight the compound's synthetic versatility in organic chemistry.
Trans-Cyclopentane-1,2-dicarboxylic acid has various applications across different fields:
These applications underscore its significance in both industrial and research settings.
Studies on the interactions of trans-Cyclopentane-1,2-dicarboxylic acid have focused on its ability to form coordination complexes with metal ions. For instance, it has been shown to coordinate with nickel(II) ions to create stable complexes that exhibit unique structural properties. This interaction is essential for designing metal-organic frameworks and exploring their potential applications in catalysis and materials science .
Trans-Cyclopentane-1,2-dicarboxylic acid shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
Cis-Cyclopentane-1,2-dicarboxylic acid | Dicarboxylic Acid | Different spatial arrangement of carboxyl groups |
Trans-Cyclohexane-1,2-dicarboxylic acid | Dicarboxylic Acid | Larger cyclohexane ring; different reactivity |
Cis-Cyclohexane-1,3-dicarboxylic acid | Dicarboxylic Acid | Variation in carboxyl group positions |
Dimethyl Cyclopropane-1,2-dicarboxylic acid | Dicarboxylic Acid | Smaller cyclopropane structure; different physical properties |
Trans-Cyclopentane-1,2-dicarboxylic acid stands out due to its specific ring structure and the orientation of its functional groups, which influence its reactivity and applications compared to similar compounds.
Corrosive;Irritant